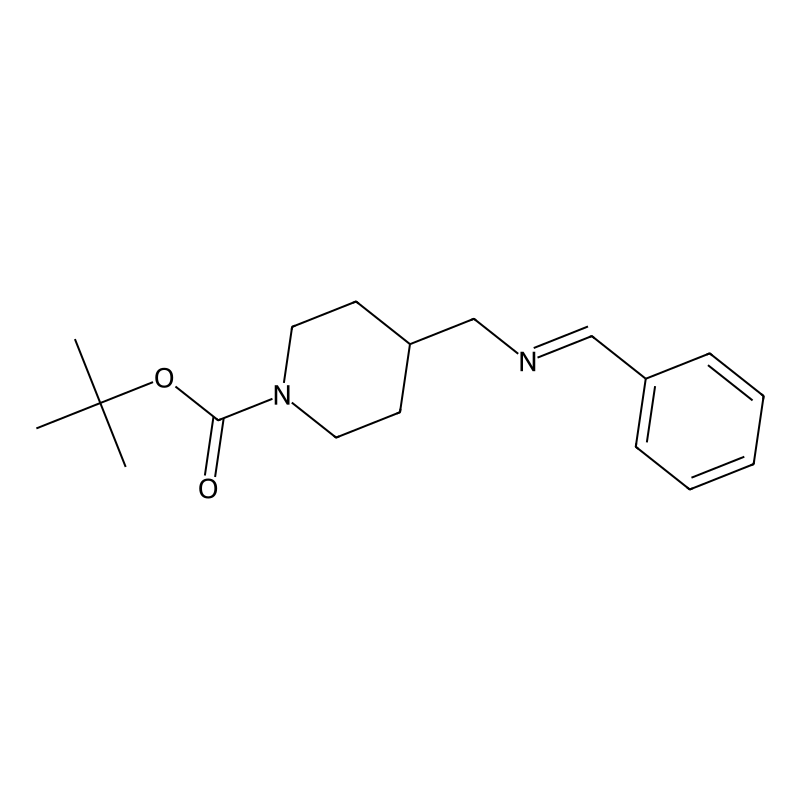TERT-BUTYL-4-((BENZYLIDENEAMINO)METHYL)PIPERIDINE-1-CARBOXYLATE

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Tert-butyl 4-((benzylideneamino)methyl)piperidine-1-carboxylate, also known by its CAS number 144222-21-9, is an organic compound with the molecular formula and a molecular weight of approximately 302.4 g/mol. This compound is characterized by a piperidine ring substituted with a tert-butyl ester and a benzylideneamino group. It appears as a white crystalline solid and is soluble in organic solvents, making it suitable for various chemical applications, particularly in pharmaceutical synthesis and research .
- Condensation Reactions: The compound can participate in condensation reactions due to the presence of the benzylidene group, allowing for the formation of imines or related derivatives.
- Hydrolysis: The tert-butyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
- Nucleophilic Substitution: The piperidine nitrogen can act as a nucleophile, participating in substitution reactions with electrophiles.
- Reduction Reactions: The imine functionality may be reduced to form the corresponding amine using reducing agents such as sodium borohydride .
Research indicates that tert-butyl 4-((benzylideneamino)methyl)piperidine-1-carboxylate exhibits various biological activities, particularly in the realm of pharmacology. Compounds with similar structures have shown potential as:
- Antidepressants: Some piperidine derivatives are explored for their antidepressant effects due to their interaction with neurotransmitter systems.
- Anticancer Agents: The compound's ability to modulate biological pathways makes it a candidate for anticancer drug development.
- Antimicrobial Properties: Preliminary studies suggest that similar compounds may possess antimicrobial activity, warranting further investigation into their efficacy against various pathogens .
The synthesis of tert-butyl 4-((benzylideneamino)methyl)piperidine-1-carboxylate typically involves the following steps:
- Formation of Benzylidene Amine: Benzaldehyde reacts with piperidine to form N-benzylidene-piperidine.
- Protection of Amine: The resulting amine can be protected using tert-butoxycarbonyl (Boc) to yield the tert-butyl derivative.
- Carboxylation: The final product is obtained through carboxylation reactions that introduce the carboxylic acid functionality at the 1-position of the piperidine ring .
Tert-butyl 4-((benzylideneamino)methyl)piperidine-1-carboxylate has several applications, including:
- Pharmaceutical Development: Used as an intermediate in synthesizing more complex pharmaceutical agents.
- Chemical Research: Serves as a model compound in studies exploring piperidine derivatives' reactivity and biological properties.
- Material Science: Potential applications in developing new materials due to its unique chemical structure .
Interaction studies involving tert-butyl 4-((benzylideneamino)methyl)piperidine-1-carboxylate focus on its binding affinity and activity against various biological targets. These studies often employ techniques such as:
- Molecular Docking: To predict interactions with specific enzymes or receptors.
- In vitro Assays: To evaluate biological activity against cell lines or microbial strains.
- Spectroscopic Methods: Such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural elucidation and confirmation of interactions .
Several compounds exhibit structural similarities to tert-butyl 4-((benzylideneamino)methyl)piperidine-1-carboxylate, which can be compared based on their functional groups and biological activities:
| Compound Name | CAS Number | Similarity | Notable Features |
|---|---|---|---|
| Tert-butyl 4-(benzylamino)piperidine-1-carboxylate | 1170424-76-6 | 0.94 | Contains an amino group instead of an imine |
| Tert-butyl piperidine-1-carboxylate | 75844-69-8 | 0.94 | Lacks additional substituents on the piperidine |
| Tert-butyl 4-methylenepiperidine-1-carboxylate | 159635-49-1 | 0.90 | Features a methylene bridge instead of benzaldehyde |
| Tert-butyl 3-hydroxy-4-methylenepiperidine-1-carboxylate | 159635-22-0 | 0.85 | Hydroxymethyl substitution at the third position |
These comparisons highlight the uniqueness of tert-butyl 4-((benzylideneamino)methyl)piperidine-1-carboxylate, particularly its specific functional groups that may confer distinct biological properties not found in its analogs .








